

"1-Butylpiperazin-2-one" chemical structure and IUPAC name

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Compound of Interest

Compound Name: **1-Butylpiperazin-2-one**

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An In-depth Technical Guide to 1-Butylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and extrapolated physicochemical properties of **1-Butylpiperazin-2-one**. Due to the limited availability of data for this specific molecule, this guide also presents a plausible synthetic route and a detailed, hypothetical experimental protocol based on established chemical principles for N-alkylation of piperazinones.

Chemical Structure and IUPAC Name

The compound "**1-Butylpiperazin-2-one**" refers to a piperazin-2-one scaffold where a butyl group is attached to a nitrogen atom. Based on standard chemical nomenclature, the "1-" prefix indicates that the butyl group is attached to the nitrogen atom at position 1 of the piperazine ring, which is the nitrogen adjacent to the carbonyl group. The alternative isomer, where the butyl group is at the other nitrogen, is named 4-butylpiperazin-2-one.

IUPAC Name: **1-butylpiperazin-2-one**

Chemical Structure:

Molecular Formula: $C_8H_{16}N_2O$

Physicochemical Properties

Specific experimental data for **1-Butylpiperazin-2-one** is not readily available in the public domain. The following table summarizes key physicochemical properties of the parent compound, piperazin-2-one, and a simple N-alkylated analog, 1-methylpiperazin-2-one, to provide a basis for estimating the properties of **1-Butylpiperazin-2-one**.^{[1][2][3][4][5][6]}

Property	Piperazin-2-one	1-Methylpiperazin-2-one	1-Butylpiperazin-2-one (Estimated)
Molecular Weight (g/mol)	100.12 ^[3]	114.15 ^[6]	156.24
Melting Point (°C)	131-140 ^{[1][4][5]}	Not available	Lower than piperazin-2-one
Boiling Point (°C)	164 (at 5 mmHg) ^{[1][4][5]}	104 (at 4 mmHg) ^[7]	Higher than 1-methylpiperazin-2-one
Solubility	Soluble in polar solvents and chloroform ^[1]	Not available	Soluble in polar organic solvents, increased solubility in less polar solvents compared to piperazin-2-one
LogP	-1.1 ^[1]	-0.9 ^[6]	~0.5 - 1.0
Topological Polar Surface Area (Å ²)	41.1 ^{[1][3]}	32.3 ^[6]	32.3

Experimental Protocols: Synthesis of 1-Butylpiperazin-2-one

The synthesis of N-alkylated piperazin-2-ones can be achieved through various established methods, such as the nucleophilic substitution of an alkyl halide by the parent piperazin-2-one.^[8] Below is a detailed, representative protocol for the synthesis of **1-Butylpiperazin-2-one**.

N-Alkylation of Piperazin-2-one

This protocol describes the synthesis of **1-Butylpiperazin-2-one** via the reaction of piperazin-2-one with 1-bromobutane in the presence of a base.

Materials:

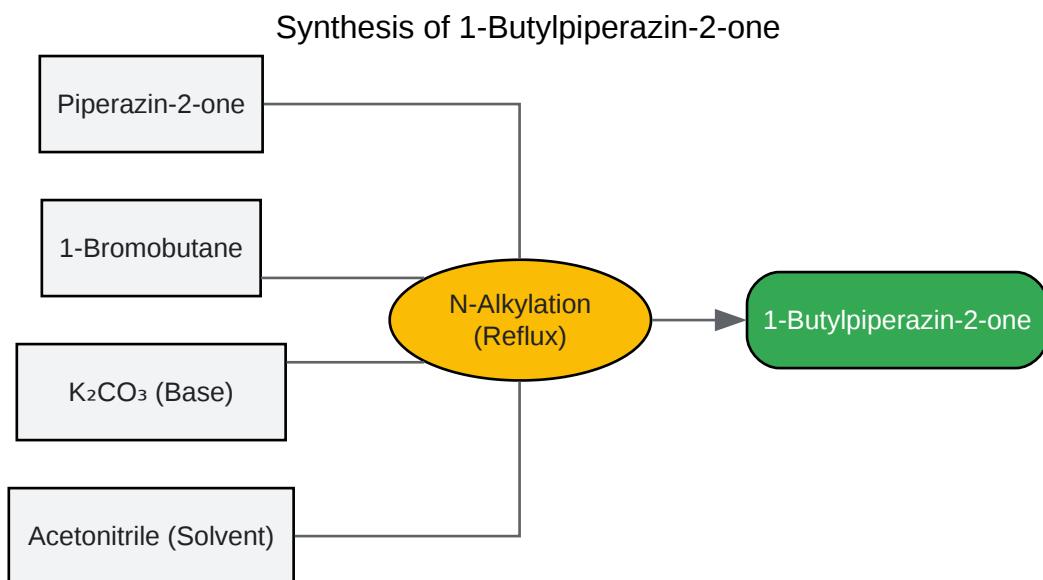
- Piperazin-2-one (1.0 eq)
- 1-Bromobutane (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetonitrile (CH_3CN), anhydrous
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Add anhydrous acetonitrile to the flask to create a suspension.
- Begin stirring the mixture at room temperature.
- Slowly add 1-bromobutane (1.1 eq) to the suspension.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid with a small amount of acetonitrile.
- Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- To the resulting residue, add deionized water and ethyl acetate.
- Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
- Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- Combine all organic extracts and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **1-Butylpiperazin-2-one** can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **1-Butylpiperazin-2-one**.



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Caption: Synthetic workflow for **1-Butylpiperazin-2-one**.

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References

- 1. benchchem.com [benchchem.com]
- 2. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 3. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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